1-Benzyl-1H-pyrazol-5(4H)-one

Description

Significance of Pyrazolone (B3327878) Scaffolds in Heterocyclic Chemistry

Pyrazolone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal and organic chemistry. globalresearchonline.netnih.gov These five-membered ring structures, containing two adjacent nitrogen atoms and a keto group, serve as a versatile framework for the development of a wide array of bioactive molecules. nih.govarabjchem.org The pyrazole (B372694) nucleus is a key constituent in numerous compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. bohrium.commdpi.commdpi.com

The unique structural and electronic properties of the pyrazole ring, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it a valuable pharmacophore in drug design. mdpi.com This allows for the creation of compounds that can effectively bind to various biological targets like enzymes and receptors. mdpi.com Consequently, pyrazole and its derivatives are integral components in several commercially available drugs. mdpi.com The adaptability of the pyrazolone scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for screening and the development of new therapeutic agents. nih.govresearchgate.net

Historical Context and Evolution of Pyrazolone Research

The history of pyrazolone research dates back to the late 19th century. The term "pyrazole" was first introduced by Ludwig Knorr in 1883. mdpi.com A few years later, in 1889, Eduard Buchner achieved the first synthesis of pyrazole. mdpi.com One of the earliest significant discoveries in this field was the synthesis of Antipyrine by Knorr in 1883, which was found to possess analgesic and antipyretic properties. nih.govnih.gov This discovery spurred further research into pyrazolone derivatives with the aim of developing safer and more effective therapeutic agents. nih.gov

Over the decades, research in pyrazolone chemistry has evolved significantly, expanding beyond its initial focus on anti-inflammatory drugs. Scientists have developed numerous synthetic methodologies, including multicomponent reactions and green synthesis approaches, to efficiently create diverse pyrazolone derivatives. researchgate.net The exploration of their chemical reactivity and biological activities has revealed a broad spectrum of potential applications in pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netnumberanalytics.com This ongoing research continues to uncover new derivatives with promising pharmacological profiles. bohrium.com

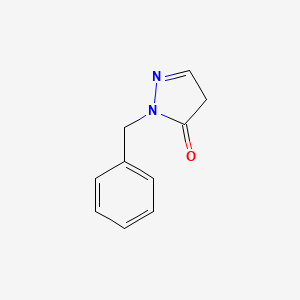

Structural Features and Nomenclature of 1-Benzyl-1H-pyrazol-5(4H)-one

This compound is a derivative of the pyrazolone core structure. Its nomenclature indicates a pyrazole ring with a benzyl (B1604629) group attached to one of the nitrogen atoms and a ketone group at the fifth position. The "(4H)" signifies that the fourth position of the ring is a saturated carbon.

The core structure is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of the benzyl group, a phenyl group attached to a methylene (B1212753) bridge, significantly influences the molecule's lipophilicity and, consequently, its biological interactions. The ketone group at the C5 position is a key functional group that can participate in various chemical reactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Scaffold | Pyrazolone |

| Substituent at N1 | Benzyl group |

| Functional Group at C5 | Ketone |

Note: This table presents the primary structural characteristics of the compound.

The IUPAC name for this compound is this compound. nih.gov Its structure is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, which reveal characteristic peaks for the C=O and N-H functional groups.

Overview of Research Directions for this compound and its Derivatives

Research on this compound and its derivatives is multifaceted, exploring their synthesis, chemical properties, and potential applications. A primary focus of this research is in the field of medicinal chemistry, where these compounds are investigated for a range of pharmacological activities.

One significant area of investigation is the synthesis of novel derivatives through reactions such as Knoevenagel condensation with various aromatic aldehydes. arabjchem.org These reactions lead to a diverse library of compounds with potentially enhanced biological activities. The structure-activity relationship (SAR) studies of these derivatives are crucial for identifying the key structural features responsible for their therapeutic effects. arabjchem.org

Another important research direction is the exploration of their potential as anticancer agents. rjpbcs.comresearchgate.net Studies have shown that certain derivatives of this compound exhibit inhibitory activity against various cancer cell lines. rjpbcs.com Furthermore, research is being conducted to understand the molecular mechanisms underlying these activities, including their interactions with specific enzymes and signaling pathways. The development of more potent and selective anticancer agents remains a key objective in this field. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-6-7-11-12(10)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAUHTBASOUGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555915 | |

| Record name | 2-Benzyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591235-73-3 | |

| Record name | 2-Benzyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 1h Pyrazol 5 4h One and Its Derivatives

Foundational Synthetic Routes to Pyrazolones

The construction of the pyrazolone (B3327878) ring is the initial and crucial step in the synthesis of 1-benzyl-1H-pyrazol-5(4H)-one. The most common and established methods involve the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative.

Knorr Pyrazole (B372694) Synthesis and its Adaptations for this compound Precursors

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a classic and versatile method for preparing pyrazoles and pyrazolones. innovareacademics.in It involves the condensation reaction between a β-ketoester and a hydrazine. innovareacademics.in For the synthesis of precursors to this compound, this typically involves reacting a β-ketoester with hydrazine hydrate (B1144303) to form a 3-substituted-1H-pyrazol-5(4H)-one. rsisinternational.org This intermediate can then be benzylated in a subsequent step.

The Paal-Knorr synthesis, a related method, utilizes a 1,3-dicarbonyl compound and a hydrazine. mdpi.com However, a significant limitation of this approach is the potential for the formation of isomeric mixtures if the dicarbonyl compound is unsymmetrical. mdpi.com To address this, various modifications and improved protocols have been developed. For instance, the use of specific catalysts and solvents can enhance the regioselectivity of the reaction. mdpi.com

Condensation Reactions Involving Hydrazine Derivatives and β-Keto Esters

The condensation of hydrazine derivatives with β-keto esters is the most widely employed method for the synthesis of pyrazolones. nih.gov This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid. innovareacademics.in

To directly synthesize this compound, benzylhydrazine (B1204620) is used as the hydrazine component. The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on the keto group of the β-keto ester. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration, affords the pyrazolone ring. beilstein-journals.org

The reaction conditions can be varied to optimize the yield and purity of the product. For example, the use of a catalytic amount of acid or base can facilitate the reaction. nih.govresearchgate.net Microwave irradiation has also been employed to accelerate the reaction and improve yields. bohrium.com

A variety of β-keto esters can be used, allowing for the introduction of different substituents at the 3-position of the pyrazolone ring. Ethyl acetoacetate (B1235776) is a common choice, leading to the formation of 3-methyl-1-benzyl-1H-pyrazol-5(4H)-one. rsisinternational.org

Specific Synthesis Strategies for this compound

While the condensation of benzylhydrazine with β-keto esters is a direct approach, other strategies focus on introducing the benzyl (B1604629) group at a different stage of the synthesis.

N-Alkylation Strategies for Benzyl Incorporation

N-alkylation is a common method for the synthesis of 1-substituted pyrazolones. In this approach, a pre-formed pyrazolone, such as 3-methyl-1H-pyrazol-5(4H)-one, is reacted with a benzylating agent. Benzyl chloride and benzyl bromide are frequently used for this purpose. sapub.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the pyrazolone nitrogen, making it more nucleophilic. sapub.orgresearchgate.net

Phase-transfer catalysis (PTC) can also be employed for the benzylation of pyrazolones. researchgate.net This technique is particularly useful when dealing with reactants that are soluble in different phases. For instance, using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst can facilitate the reaction between an aqueous solution of the deprotonated pyrazolone and a solution of benzyl chloride in an organic solvent. researchgate.net

Another approach involves the use of trichloroacetimidate (B1259523) electrophiles as benzylating agents in the presence of a Brønsted acid catalyst. semanticscholar.org This method offers a new way to achieve N-alkylation of pyrazoles under acidic conditions. semanticscholar.org

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 3-methyl-5-hydroxy pyrazolone, Benzyl chloride | Tetrahydrofuran (THF), reflux | 1-Benzyl-3-methyl-5-pyrazolone | - | |

| 3-Methyl-1-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one, Benzyl chloride | KOH, ethanol, reflux | 1-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one | 75% | sapub.org |

| 5-hydroxy-3-pyrid-3-yl-1H-pyrazole, Benzyl chloride | Anhydrous K2CO3, acetonitrile, TBAB | 1-benzyl-5-hydroxy-3-pyrid-3-yl-1H-pyrazole | - | researchgate.net |

Cyclization Approaches Leading to the this compound Core

Alternative cyclization strategies can also lead to the formation of the this compound core. One such method involves the reaction of β-ketonitriles with benzylhydrazine. beilstein-journals.org The reaction proceeds through a similar mechanism to the condensation with β-keto esters, involving hydrazone formation followed by intramolecular cyclization onto the nitrile group to form a 5-aminopyrazole, which can then be converted to the pyrazolone. beilstein-journals.org

Another approach involves a [3+2] cycloaddition reaction. For example, a 1,3-dipolar cycloaddition of a diazo compound, generated in situ, with an appropriate alkyne can form the pyrazole ring. organic-chemistry.org While less common for the direct synthesis of this compound, this methodology offers a powerful tool for the construction of highly substituted pyrazole derivatives.

Synthesis of Functionalized and Substituted this compound Derivatives

The this compound scaffold can be further modified to create a diverse range of derivatives with potentially enhanced biological activities.

Functionalization can be achieved at various positions of the pyrazolone ring. The C4 position is particularly reactive and can undergo various electrophilic substitution reactions. For example, Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the C4 position. researchgate.net This aldehyde can then serve as a versatile intermediate for further transformations.

Condensation reactions of the C4-formyl derivative with various active methylene (B1212753) compounds can lead to the formation of a wide array of derivatives. bohrium.comconnectjournals.com For instance, condensation with substituted acetophenones can yield chalcone-like structures. connectjournals.com

Furthermore, the pyrazolone ring itself can participate in condensation reactions. For example, the active methylene group at the C4 position of 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one can react with aldehydes to form 4-arylidene derivatives. bohrium.com

The synthesis of more complex fused heterocyclic systems can also be achieved starting from functionalized this compound derivatives. For instance, the reaction of a C4-carbohydrazide derivative with various reagents can lead to the formation of pyrazolyl-triazoles or pyrazolyl-thiadiazoles. chem-soc.si

| Starting Material | Reagents & Conditions | Product | Application/Significance | Reference |

| 1-Benzyl-1H-pyrazole | POCl₃, DMF | 1-Benzyl-1H-pyrazole-4-carbaldehyde | Intermediate for further functionalization | researchgate.net |

| 1-Benzyl-3-methyl-5-pyrazolone | Hydrazine hydrate, methanol, NaOH | (6E)-1-(1-Benzyl-3-methyl-1H-pyrazole-5(4H)-ylidene)hydrazine | Intermediate for cyclization reactions | |

| 1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethanone, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | NaOH, MWI | (E)-1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one | Synthesis of complex pyrazole derivatives | connectjournals.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, 1H-pyrazole-5-carbaldehydes | [BMIM]BF4 | Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones | Synthesis of fused pyrazole systems | bohrium.com |

Introduction of Substituents at the Pyrazolone Ring System

The functionalization of the pyrazolone ring is a key strategy for diversifying the properties of this compound derivatives. The pyrazole ring possesses distinct positions for electrophilic and nucleophilic attack, allowing for targeted modifications. nih.govmdpi.comencyclopedia.pub

Electrophilic substitution, such as halogenation, typically occurs at the C4 position of the pyrazolone ring. mdpi.comencyclopedia.pub This position is activated for such reactions, enabling the introduction of various substituents. For instance, C4-halogenated pyrazoles can serve as precursors for cross-coupling reactions like the Suzuki coupling, which allows for the introduction of aryl or other carbon-based groups. mdpi.comencyclopedia.pub

Nucleophilic attack, on the other hand, is generally favored at the C3 and C5 positions. nih.govmdpi.comencyclopedia.pub This reactivity allows for the introduction of a different set of functional groups. The nature of the substituents already present on the ring can influence the regioselectivity of these reactions. mdpi.com

Furthermore, the pyrazolone ring can participate in condensation reactions. For example, Knoevenagel condensation of pyrazolones with aldehydes can introduce new carbon-carbon double bonds at the C4 position, leading to the formation of 4-arylmethylene-1H-pyrazol-5-ol derivatives. innovareacademics.in

| Position | Type of Reaction | Common Reagents/Conditions | Resulting Substituent |

| C4 | Electrophilic Substitution | N-iodosuccinimide (NIS) | Iodo |

| C4 | Knoevenagel Condensation | Aromatic aldehydes, Ceric ammonium (B1175870) nitrate (B79036) | Arylmethylene |

| C3/C5 | Nucleophilic Attack | Varies depending on desired substituent | Various functional groups |

Modifications of the Benzyl Moiety and its Influence on Reactivity

The benzyl group attached at the N1 position of the pyrazolone ring is not merely a passive component; its modification can significantly influence the reactivity and biological activity of the resulting derivatives. researchgate.netplos.org

Substitution on the aromatic ring of the benzyl group can alter the electronic properties of the entire molecule. For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to impact the affinity of pyrazole-containing compounds for biological targets. plos.org In one study, a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety was incorporated into a scaffold with the aim of achieving high affinity for a specific adenosine (B11128) receptor. plos.org

| Modification to Benzyl Moiety | Potential Influence on Reactivity/Properties |

| Introduction of electron-withdrawing groups (e.g., -CF3) | Alters electronic properties, can influence biological target affinity. plos.org |

| Introduction of electron-donating groups | Alters electronic properties, may affect reaction rates. |

| Substitution at various positions on the phenyl ring | Can create steric hindrance, influencing interactions with other molecules. |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of this compound derivatives, offering advantages such as milder reaction conditions, higher yields, and improved regioselectivity. biointerfaceresearch.comnih.gov

Piperidine (B6355638) is a commonly used basic catalyst in the condensation reactions of pyrazolones with aldehydes, facilitating the formation of crystalline products. In the synthesis of pyrazole-1-carbothioamide derivatives, a nano-flake catalyst composed of hydroxyapatite (B223615) and zinc chloride (HAp/ZnCl2) has been employed in a one-pot, three-component reaction, demonstrating high efficiency and short reaction times. biointerfaceresearch.com

Metal-based catalysts are also widely utilized. For instance, copper(I) iodide has been used in domino C-N coupling/hydroamination reactions to prepare pyrazoles. nih.gov Nano-ZnO has proven effective in catalyzing the condensation of ethyl acetoacetate and phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol with excellent yields. nih.gov Furthermore, ceric ammonium nitrate has been used to catalyze the Knoevenagel-Michael reaction of pyrazolones with aromatic aldehydes in water, highlighting a green chemistry approach. innovareacademics.in

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Piperidine | Condensation | Pyrazolone, Aldehyde derivatives | Facilitates condensation. |

| HAp/ZnCl2 nano-flakes | One-pot multicomponent reaction | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | High yields, short reaction times. biointerfaceresearch.com |

| Copper(I) iodide | Domino C-N coupling/hydroamination | Acetylenes, Diamines | Efficient C-N bond formation. nih.gov |

| Nano-ZnO | Condensation | Ethyl acetoacetate, Phenylhydrazine | Excellent yields. nih.gov |

| Ceric ammonium nitrate | Knoevenagel-Michael reaction | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Aromatic aldehydes | Environmentally friendly (water as solvent). innovareacademics.in |

| Silver carbonate (Ag2CO3) | Aza-Michael addition | Pyrazoles, α,β-unsaturated carbonyl compounds | High regioselectivity. nih.gov |

Regioselectivity and Stereoselectivity in Pyrazolone Synthesis

Regioselectivity and stereoselectivity are critical aspects of pyrazolone synthesis, as the spatial arrangement of substituents can profoundly impact the biological activity of the resulting compounds. nih.govscispace.com

The reaction of asymmetrically substituted hydrazines with β-dicarbonyl compounds can lead to the formation of two regioisomeric pyrazoles. The control of regioselectivity in these reactions is a significant challenge. nih.govmdpi.com However, by carefully controlling reaction conditions, such as the choice of solvent and catalyst, it is often possible to favor the formation of one regioisomer over the other. nih.gov For instance, the use of silver carbonate as a catalyst in the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds has been shown to afford N-alkylated pyrazoles with high regioselectivity. nih.gov

Stereoselectivity is particularly important when new stereocenters are formed during the synthesis. For example, in the nucleophilic vinylic substitution of (E)-3-(nitromethylene)indolin-2-one with pyrazol-3-ones, the stereochemistry of the resulting double bond (E or Z isomer) can be controlled by the substitution pattern of the pyrazolone. scispace.com The use of pyrazol-3-ones without a substituent at the C4 position leads selectively to the Z-isomer, while 4-substituted pyrazolones favor the E-isomer. scispace.com

Visible light catalysis has also been employed to achieve efficient and stereoselective synthesis of 1,3,5-trisubstituted pyrazoles from hydrazones and α-bromo ketones. organic-chemistry.org Furthermore, the reaction of hydrazones with nitroolefins mediated by a strong base can exhibit a reversed and exclusive 1,3,4-regioselectivity. organic-chemistry.org

Tautomerism in 1 Benzyl 1h Pyrazol 5 4h One Systems

Exploration of Keto-Enol Tautomerism in Pyrazolone (B3327878) Structures

Pyrazolone derivatives, such as 1-Benzyl-1H-pyrazol-5(4H)-one, can theoretically exist in several tautomeric forms, primarily the CH (keto), OH (enol), and NH forms. bas.bg The relative stability and proportion of these tautomers in equilibrium are dictated by the substituents on the pyrazolone ring, the nature of the solvent, and potential intra- and intermolecular interactions. bas.bgrsc.org

In the case of 1-substituted pyrazol-5-ones, three principal tautomeric forms are considered: the CH form (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the OH form (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-ol), and the NH form (e.g., 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one). ijpcbs.com The keto-enol tautomerism specifically refers to the equilibrium between the CH (keto) and OH (enol) forms. nih.gov The presence of a benzyl (B1604629) group at the N1 position influences this equilibrium.

Studies on related 1-phenyl-substituted pyrazol-5-ones have shown that in nonpolar solvents, the CH-form tends to be the predominant species. ijpcbs.com Conversely, in polar solvents or environments capable of forming hydrogen bonds, the equilibrium often shifts towards the NH or OH tautomeric forms, or a mixture of both. ijpcbs.com The enol form can be stabilized by the formation of intramolecular hydrogen bonds. iucr.org For instance, in 4-benzoyl-3-methyl-1-phenyl-5(2H)-pyrazolone, the enol tautomer exhibits a strong intramolecular hydrogen bond, a feature that is absent in the keto form. iucr.org

Investigation of Annular Tautomerism and Conformational Dynamics

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This process is a key aspect of the structural chemistry of N-unsubstituted pyrazoles and influences their reactivity and biological activity. nih.gov While this compound has a substituent on one of the nitrogen atoms, understanding the principles of annular tautomerism in the broader pyrazole family provides context for its potential interactions and reactivity.

In N-unsubstituted pyrazoles, the tautomeric equilibrium can be influenced by substituents at the 3 and 5 positions. fu-berlin.de The position of this equilibrium has been qualitatively related to the electronic properties of these substituents. cdnsciencepub.com In solution, a rapid proton exchange between the two nitrogen atoms often leads to averaged signals in NMR spectroscopy, unless the exchange is slowed at low temperatures. fu-berlin.de

For substituted pyrazoles, including those with ester or amide groups, the preference for a particular tautomer and its conformation is a balance between the aromaticity of the pyrazole ring, the potential for intramolecular hydrogen bonds, and intermolecular interactions with the surrounding medium. mdpi.com X-ray crystallography studies on related compounds have shown that different tautomers can be favored in the solid state depending on the substituents. mdpi.com

Spectroscopic Elucidation of Tautomeric Forms in Solution and Solid State

Spectroscopic techniques are indispensable for identifying and quantifying the different tautomeric forms of pyrazolones in both solution and the solid state. nih.gov Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a primary method for investigating tautomeric equilibria in solution. nih.gov By comparing the chemical shifts and coupling constants of the compound under study with those of "fixed" derivatives (where tautomerism is blocked by substitution), it is possible to deduce the predominant tautomeric form. nih.gov

For example, in the study of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, comparison of solution NMR data with solid-state NMR data and fixed derivatives revealed that it exists mainly as the 1H-pyrazol-3-ol tautomer. nih.gov In nonpolar solvents like CDCl₃, it forms dimeric pairs, while in polar aprotic solvents like DMSO-d₆, it exists as monomers. nih.gov

The geminal ²J[pyrazole C-4, H-3(5)] coupling constant can be a diagnostic tool to differentiate between the OH and NH forms of pyrazolones. researchgate.netresearchgate.net Values of approximately 9–11 Hz are characteristic of 1H-pyrazol-5-ols (OH form) and 2,4-dihydro-3H-pyrazol-3-ones (CH-form), while this coupling constant is significantly smaller (4–5 Hz) in 1,2-dihydro-3H-pyrazol-3-ones (NH form). researchgate.netresearchgate.net Low-temperature NMR studies can slow down the proton exchange rate, allowing for the direct observation and quantification of individual tautomers. fu-berlin.de

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms of Related Pyrazolones in Different Solvents

| Tautomer/Derivative | Solvent | Pyrazole H-4 | Pyrazole H-5 | OH/NH | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ | 5.92 (d) | 7.67 (d) | 12.16 (br s) | mdpi.com |

| 1-Phenyl-1H-pyrazol-3-ol | C₆D₆ | 5.76 (d) | 6.97 (d) | 12.69 (br s) | mdpi.com |

| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ | - | 8.40 (s) | 10.89 (s) | nih.gov |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl₃ | 5.59 (d) | 7.39 (d) | - | mdpi.com |

Note: This table is illustrative and compiles data from related pyrazolone structures to indicate expected chemical shift regions.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule, which can help distinguish between tautomers. The presence or absence of characteristic vibrational bands, such as those for C=O, O-H, and N-H stretching, can indicate the dominant tautomeric form. nih.govrsc.org

For instance, the keto form of a pyrazolone will exhibit a strong absorption band corresponding to the C=O stretching vibration. iucr.org In contrast, the enol form will show a characteristic broad band for the O-H stretch, which is often involved in hydrogen bonding. iucr.org In a study of 4-benzoyl-3-methyl-1-phenyl-5(2H)-pyrazolone, the keto form showed a broad, strong band around 2550 cm⁻¹ attributed to an intermolecular N-H···O hydrogen bond in the solid state, while the enol form displayed a broad band around 3100 cm⁻¹ due to an intramolecular O-H···O hydrogen bond. iucr.org

The position of the C=O stretching frequency can also be influenced by substituents. For example, in pyrazol-5-one derivatives, a phenyl substituent was found to increase the C=O frequency. researchgate.net

Table 2: Diagnostic IR Frequencies (cm⁻¹) for Keto and Enol Tautomers of a Pyrazolone Derivative

| Tautomeric Form | Key Vibrational Band | Frequency (cm⁻¹) | Reference |

| Keto | N-H stretch (intermolecular H-bond) | ~2550 | iucr.org |

| Enol | O-H stretch (intramolecular H-bond) | ~3100 | iucr.org |

Note: This table is based on data for 4-benzoyl-3-methyl-1-phenyl-5(2H)-pyrazolone and serves as an example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium Analysis

Computational Studies on Tautomeric Preferences and Energy Landscapes

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the relative stabilities and energy landscapes of pyrazolone tautomers. ijpcbs.comnih.gov These studies can predict the most stable tautomer in the gas phase and in different solvents, providing insights that complement experimental findings. ijpcbs.com

Calculations for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its tautomers have shown that the relative energies of the CH, OH, and NH forms are significantly affected by the environment. ijpcbs.com In the gas phase, the energy differences between tautomers can be substantial, but these differences can decrease considerably in solution. ijpcbs.com Theoretical studies can also model the transition states for proton transfer between tautomers, helping to understand the dynamics of the equilibrium. ijpcbs.com

For a series of 1-phenyl substituted pyrazol-5-ones, DFT calculations have been employed to investigate the tautomeric equilibria and proton transfer processes. ijpcbs.com Such studies often involve optimizing the geometries of the different tautomers and calculating their energies to determine their relative stabilities. nih.gov The results from these computational models generally show good agreement with experimental observations from NMR and IR spectroscopy. nih.gov

Influence of Environmental Factors (e.g., Solvent Polarity, pH) on Tautomeric Equilibria

The equilibrium between pyrazolone tautomers is highly sensitive to environmental factors, most notably solvent polarity. ijpcbs.comnih.gov A general principle is that a more polar tautomer will be stabilized to a greater extent in a polar solvent. nih.gov

Studies have consistently shown that for pyrazolone systems, an increase in solvent polarity stabilizes all tautomeric forms, but often to different extents, thereby shifting the equilibrium. ijpcbs.comnih.gov For instance, in the case of 3-methyl-1-phenyl-pyrazolone, the stability of the CH, OH, and NH forms increases when moving from the gas phase to ethanol (B145695) and then to water. ijpcbs.com The calculated molar fractions indicate a shift in the equilibrium towards the OH form as solvent polarity increases. ijpcbs.com

The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a crucial role. nih.gov Protic solvents can facilitate proton transfer reactions, which are central to tautomeric interconversion. nih.gov The dielectric constant of the medium is another key property that modulates these transformations. nih.gov The interplay between the solute's dipole moment and the solvent's polarity is critical; higher solvent polarity leads to greater solute polarization, which can favor one tautomer over another. nih.gov

Spectroscopic and Structural Elucidation of 1 Benzyl 1h Pyrazol 5 4h One Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-benzyl-1H-pyrazol-5(4H)-one derivatives, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of protons in a molecule. In this compound derivatives, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. sci-hub.st The two methylene (B1212753) protons of the benzyl group exhibit a singlet at approximately δ 5.37 ppm. sci-hub.st The protons on the pyrazolone (B3327878) ring show distinct signals depending on their substitution pattern. For instance, the proton at the C4 position of the pyrazole (B372694) ring can be observed.

The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. For example, the coupling between protons on the benzyl ring can confirm their relative positions.

A representative example is the ¹H NMR spectrum of 1-benzyl-3-nitro-1H-pyrazole, which shows a multiplet for the six aromatic protons between δ 7.28 and 7.41 ppm, a doublet for the C4-proton at δ 6.90 ppm (J = 2.4 Hz), and a singlet for the benzyl methylene protons at δ 5.37 ppm. sci-hub.st

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for a this compound Derivative.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.28-7.41 | m | - |

| CH₂ (benzyl) | 5.37 | s | - |

| H-4 (pyrazole) | 6.90 | d | 2.4 |

Note: Data is for 1-benzyl-3-nitro-1H-pyrazole as a representative example. sci-hub.st

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbonyl carbon (C=O) of the pyrazolone ring is a key diagnostic signal, typically appearing significantly downfield. For instance, in a related pyrazolone derivative, the carbonyl carbon appears at 193.7 ppm. nih.gov

The carbons of the benzyl group also show characteristic signals. The quaternary carbon of the benzyl group attached to the nitrogen is observed, along with the aromatic carbons. For 1-benzyl-3-nitro-1H-pyrazole, the ¹³C NMR spectrum shows signals at δ 155.7 (C3), 134.3 (quaternary aromatic), 132.3, 129.1, 128.8, 128.1 (aromatic CH), 103.4 (C4), and 57.5 (benzyl CH₂). sci-hub.st

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~193.7 |

| Aromatic-C | 127.3-151.8 |

| CH₂ (benzyl) | ~57.5 |

| C4 (pyrazole) | ~103.4 |

Note: Data is compiled from related pyrazolone derivatives. sci-hub.stnih.gov

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. science.gov

These techniques, when used in concert, allow for the unambiguous assignment of all proton and carbon signals and provide a detailed picture of the molecular structure. mdpi.com

¹³C NMR Chemical Shift Assignments and Correlation Spectroscopies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In this compound derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1640-1732 cm⁻¹. researchgate.net The stretching vibrations of the C=N bond within the pyrazole ring also give rise to characteristic bands. The aromatic C-H and C=C stretching vibrations of the benzyl group are also readily identified. For instance, the FT-IR spectrum of a related pyrazolone derivative showed a characteristic stretching band at 1681 cm⁻¹ for the C=O group and at 3135 cm⁻¹ for an N-H group. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. acs.org The combination of IR and Raman data allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure and providing insights into intermolecular interactions, such as hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1640 - 1732 |

| N-H | Stretching | ~3135 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

Note: Data compiled from various pyrazolone derivatives. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. The high-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the HRMS (ESI+) of 1-benzyl-3-nitro-1H-pyrazole showed a calculated mass of 204.0773 for [M+H]⁺, with the found value being 204.0777, confirming its molecular formula. sci-hub.st

Electron impact (EI) mass spectrometry can be used to induce fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound derivatives may involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91), and fragmentation of the pyrazolone ring itself. libretexts.org The analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For this compound derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures. nih.gov For example, the crystal structure of a related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative confirmed the dominant tautomeric form in the solid state. nih.gov X-ray analysis can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov The crystal structure of 4-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5-one was determined by X-ray crystallography, confirming its Z-configuration. researchgate.net

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent interactions. In derivatives of this compound, these interactions play a pivotal role in stabilizing the solid-state structure.

Key Intermolecular Interactions:

Hydrogen Bonding: A prevalent interaction in these derivatives involves hydrogen bonds. For instance, in some pyrazolone crystals, C-H···O interactions with distances ranging from 2.50 to 2.70 Å are observed. The formation of inversion dimers through N-H···O hydrogen bonds is also a common motif. researchgate.net In hydrated crystal structures, water molecules can act as bridges, forming O-H···O hydrogen bonds that link the pyrazolone molecules. researchgate.net

π-π Stacking: The aromatic pyrazole and benzyl rings facilitate π-π stacking interactions. Centroid-centroid distances between pyrazole rings can be around 3.546 Å, and between pyrazole and phenyl rings, they can be approximately 3.609 Å. researchgate.net These interactions are crucial for the formation of extended supramolecular assemblies.

C-H···π Interactions: The benzyl group protons can engage in C-H···π interactions with neighboring pyrazole and phenyl rings, with H···π-plane distances observed around 2.50 to 2.91 Å. nih.gov

Interactive Data Table: Hydrogen Bonding in Pyrazolone Derivatives

| Compound/Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |

| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | C-H···O | 2.50–2.70 | - | |

| (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide | N-H···O | 2.667 | 142 | researchgate.net |

| 4-benzyl-1H-pyrazole | N-H···N | 2.946 | 170 | nih.gov |

| Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | C-H···O | - | - | iucr.org |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond parameters from X-ray crystallography provides a quantitative description of the molecular geometry.

Bond Lengths and Angles:

The bond lengths and angles within the pyrazolone ring are generally consistent with standard values for similar heterocyclic systems. cbijournal.com For instance, in some derivatives, the N1-N2 bond length is approximately 1.379 Å, and the N5-N6 bond length is around 1.383 Å, which are close to the typical aromatic N-N bond length. cbijournal.com The C=O bond stretch is typically observed around 1640 cm⁻¹ in IR spectra.

Substituents on the pyrazolone core can influence these parameters. For example, in 4-benzyl-1H-pyrazole, the C-C-C bond angle between the pyrazole, methylene, and phenyl units is 63.85(15)°. nih.gov

Dihedral Angles:

The relative orientation of the different ring systems in these molecules is described by dihedral angles. The dihedral angle between the pyrazole and phenyl rings is a key parameter influencing the molecule's conformation and degree of electronic conjugation.

In dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, the dihedral angle between the pyrazole and benzene (B151609) rings is 79.89(6)°. iucr.org

For 4-benzyl-1H-pyrazole, this angle is 86.00(7)°. nih.gov

In 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the dihedral angles between the pyrazolone ring and the chlorophenyl and phenyl substituents are 18.23° and 8.35°, respectively, indicating a more planar arrangement and greater potential for conjugation.

These variations in dihedral angles highlight the conformational flexibility of these molecules, which can be influenced by steric hindrance and crystal packing forces.

Interactive Data Table: Selected Bond and Dihedral Angles in Pyrazolone Derivatives

| Compound | Parameter | Value (°) | Reference |

| 4-benzyl-1H-pyrazole | C(pz)-C(CH₂)-C(Ph) angle | 63.85(15) | nih.gov |

| 3,5-diamino-4-benzyl-1H-pyrazole | C(pz)-C(CH₂)-C(Ph) angle | 65.65(9) | nih.gov |

| Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | Pyrazole-Phenyl Dihedral Angle | 79.89(6) | iucr.org |

| 4-benzyl-1H-pyrazole | Pyrazole-Phenyl Dihedral Angle | 86.00(7) | nih.gov |

| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | Pyrazolone-Chlorophenyl Dihedral Angle | 18.23 | |

| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | Pyrazolone-Phenyl Dihedral Angle | 8.35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO).

For pyrazolone derivatives, the electronic spectra are characterized by absorption bands that correspond to π → π* and n → π* transitions. nih.gov The position and intensity of these bands are sensitive to the molecular structure, particularly the extent of the conjugated system and the nature of the substituents.

π → π Transitions:* These are typically high-energy transitions observed at shorter wavelengths and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (for example, from the lone pair of a nitrogen or oxygen atom) to a π* antibonding orbital.

Intramolecular Charge Transfer (ICT): In many pyrazolone derivatives, the presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer transitions, where electron density is moved from one part of the molecule to another upon excitation. pen2print.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions and to understand the nature of the molecular orbitals involved. bibliotekanauki.plrsc.org The HOMO-LUMO energy gap, which can be estimated from the onset of the absorption spectrum, provides an indication of the molecule's chemical reactivity and stability. researchgate.net For instance, a large HOMO-LUMO gap implies high chemical stability. researchgate.net Studies have shown that modifying substituents on the pyrazolone ring can effectively tune these electronic properties. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modeling the properties of pyrazolone (B3327878) derivatives. nih.govderpharmachemica.com Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to optimize molecular structures and predict spectroscopic and electronic properties. derpharmachemica.comresearchgate.netnih.gov Such calculations have been successfully applied to various pyrazole (B372694) and triazole derivatives to analyze their structural parameters, vibrational frequencies, and electronic transitions. researchgate.netdoi.org

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of the atoms in 1-Benzyl-1H-pyrazol-5(4H)-one, corresponding to the minimum energy on the potential energy surface. For related pyrazole derivatives, DFT calculations have been used to determine key geometric parameters. nih.gov Conformational analysis, particularly for flexible structures involving benzyl (B1604629) groups, helps identify different stable conformers and their relative energies. escholarship.org This involves systematically rotating bonds to explore the conformational space and then performing geometry optimizations on the resulting structures to find the local and global energy minima. escholarship.org

Below is a table of representative bond lengths and angles for a pyrazole ring system, as determined by DFT calculations on similar compounds. nih.gov

| Parameter | Bond | Calculated Value (Å) | Parameter | Bond Angle | Calculated Value (°) |

| Bond Length | N-N | 1.372 - 1.381 | Bond Angle | C-N-N | 112.0 - 112.5 |

| Bond Length | C-N (ring) | 1.298 - 1.300 | Bond Angle | N-N-C | 105.0 - 106.0 |

| Bond Length | C-C (ring) | 1.450 - 1.460 | Bond Angle | N-C-C | 110.0 - 111.0 |

| Bond Length | C=O | ~1.210 | Bond Angle | C-C-C | 106.0 - 107.0 |

| Bond Length | C-N (exocyclic) | 1.479 - 1.490 | Bond Angle | C-C=O | ~125.0 |

Note: Data is representative of pyrazole ring systems from DFT studies and may not be exact for this compound.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and photochemical properties. nih.govbiointerfaceresearch.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and adjacent electron-donating groups, while the LUMO can be distributed across different parts of the molecule depending on the substituents. nih.gov

The following table summarizes typical HOMO-LUMO energies and energy gaps for related pyrazole derivatives, calculated using DFT methods. nih.govbiointerfaceresearch.com

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-Pyrazol-Methanone Derivative | -5.87 to -6.10 | -2.26 to -2.90 | 3.02 - 3.83 |

| Benzyl-Phenyl-Imidazole Derivative | -5.88 | -1.18 | 4.70 |

Note: Values are for structurally related heterocyclic compounds and serve as an estimation.

Quantum chemical calculations are highly effective in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy compared to experimental results. nih.govdoi.org Theoretical calculations of vibrational frequencies (IR) help in the assignment of complex experimental spectra by visualizing the vibrational modes. derpharmachemica.comresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, allowing for the assignment of electronic transitions, such as n→π* and π→π*, and understanding the influence of molecular structure on absorption wavelengths. doi.orgresearchgate.net Studies on similar heterocyclic compounds show excellent correlation between the calculated and experimental spectroscopic data. doi.org

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.deajchem-a.com

Red Regions : Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the carbonyl oxygen atom. ajchem-a.com

Blue Regions : Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green Regions : Represent areas of neutral or near-zero potential.

For pyrazolone structures, MEP analysis typically reveals a significant negative potential around the carbonyl oxygen (C=O) group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. nih.govderpharmachemica.com The nitrogen atoms of the pyrazole ring can also show negative potential, indicating their potential role in coordinating with electrophiles. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex wavefunction of a molecule into localized Lewis-like structures (bonds and lone pairs), providing a quantitative picture of bonding and intramolecular interactions. uni-muenchen.dewisc.edu This method is used to investigate hyperconjugative interactions and charge delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. In pyrazole and related heterocyclic systems, significant stabilization often arises from the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms into the antibonding (σ* or π*) orbitals of adjacent bonds. researchgate.netresearchgate.net

A representative table of significant NBO interactions for a related triazol-one derivative is shown below. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N1) | σ(C2-N2) | High |

| LP(O2) | σ(C1-N1) | High |

| LP(N3) | σ*(C1-O2) | Moderate |

Note: LP denotes a lone pair orbital. The data is from a structurally similar 1,2,4-triazol-5-one (B2904161) derivative and illustrates the types of interactions expected.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can provide insights into its conformational flexibility, the stability of different conformers, and its interactions with solvent molecules or biological macromolecules. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This allows for the analysis of dynamic properties that are not accessible through static quantum chemical calculations, offering a more complete picture of the molecule's behavior in a realistic environment. researchgate.net

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are pivotal computational techniques used to predict the binding affinity and interaction modes of a ligand with a biological target, typically a protein or enzyme. hilarispublisher.com These methods are essential in drug discovery for identifying lead compounds and optimizing their pharmacological profiles. eurasianjournals.com For pyrazole derivatives, molecular modeling, including docking and quantitative structure-activity relationship (QSAR) studies, has been instrumental in designing and optimizing inhibitors for various biological targets. hilarispublisher.com

Molecular docking studies on pyrazole and pyrazolone derivatives have been conducted against several protein targets to rationalize their biological activities. For instance, docking studies have been used to investigate the binding modes of pyrazole derivatives within the active sites of enzymes like cyclooxygenase (COX-2) and to understand their potential as anti-inflammatory agents. nih.gov In such studies, the pyrazole scaffold often plays a crucial role in establishing key interactions with amino acid residues in the target's binding pocket. hilarispublisher.com

Research on pyrazolone derivatives has shown that the five-membered scaffold can influence the arrangement of the molecule within a receptor's binding site. nih.govresearchgate.net For example, in a study on N-formyl peptide receptor (FPR) agonists, molecular modeling suggested that the pyrazole nucleus was less suitable compared to six-membered scaffolds, leading to a less favorable arrangement in the receptor. nih.govresearchgate.net

In another study, derivatives of 1-benzyl-2-phenyl-1H-benzimidazole, which share the benzyl group with the target compound, were docked against liver alcohol dehydrogenase (PDB ID: 5ADH) and an antihypertensive protein hydrolase inhibitor (PDB ID: 4XX3). biointerfaceresearch.comresearchgate.net The results indicated strong binding affinities, suggesting potential biological applications. biointerfaceresearch.comresearchgate.net Similarly, molecular docking of pyrazole-dimedone hybrids, derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, has been performed to explore their mode of action against various target proteins. d-nb.info

A molecular docking study on pyrazolo[4,3-e] eurasianjournals.comhilarispublisher.comnih.govtriazolo[1,5-c]pyrimidine derivatives featuring a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety was conducted to understand their affinity for adenosine (B11128) receptor subtypes. plos.org The study revealed that the topological features of the hA₃ adenosine receptor were well-suited to accommodate these compounds, explaining their observed selectivity. plos.org

The table below summarizes findings from molecular docking studies on various pyrazole and pyrazolone derivatives, illustrating the types of targets investigated and the binding affinities observed.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) / Docking Score | Reference |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | APO-liver alcohol dehydrogenase inhibitor (5ADH) | -8.3 to -9.0 | biointerfaceresearch.comresearchgate.net |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Antihypertensive protein hydrolase inhibitor (4XX3) | -9.2 to -10.0 | biointerfaceresearch.comresearchgate.net |

| Pyrazole derivatives | Cyclooxygenase-2 (COX-2) | Not specified | nih.gov |

| Pyrazolo[4,3-e] eurasianjournals.comhilarispublisher.comnih.govtriazolo[1,5-c]pyrimidine derivatives | Human A₃ Adenosine Receptor (hA₃ AR) | Not specified (noted as potent) | plos.org |

| Pyrazole-tetrazole hybrids | VEGFR-2 | Not specified (noted as significant) | nih.gov |

This table is generated based on data for related pyrazole and benzimidazole (B57391) structures, as specific docking data for this compound was not available in the provided search results.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. biointerfaceresearch.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. nih.gov The key parameter for evaluating a molecule's NLO response is the first-order hyperpolarizability (β₀). biointerfaceresearch.com

Pyrazole derivatives have been identified as promising candidates for NLO applications due to their electronic structure. nih.gov The presence of donor-acceptor groups within a π-conjugated system can lead to significant NLO responses, which are related to intramolecular charge transfer. biointerfaceresearch.com

Computational studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives, which are structurally related to this compound, have been performed to evaluate their NLO properties. biointerfaceresearch.comresearchgate.net Using DFT calculations at the B3LYP/6-31G** level of theory, the hyperpolarizability (β) values for a series of these compounds were determined. biointerfaceresearch.com The study found that several of the benzimidazole derivatives exhibited β values significantly greater than that of urea, a standard NLO material, indicating their potential as NLO candidates. biointerfaceresearch.comresearchgate.net

Similarly, DFT calculations on pyrazoline derivatives have shown that functionalization can lead to high NLO responses. nih.gov Compounds with multiple electron-accepting groups, such as nitro groups (NO₂), have been found to exhibit enhanced hyperpolarizability. nih.gov The magnitude of the molecular hyperpolarizability in these systems suggests they could be explored for applications in NLO devices. biointerfaceresearch.comnih.gov

The table below presents the calculated first-order hyperpolarizability values for some related compounds as found in the literature.

| Compound Class | Calculated Hyperpolarizability (β₀ or β) (esu) | Comparison Standard | Reference |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives (A1-A3) | 1.29 x 10⁻³¹ to 7.24 x 10⁻³¹ | Urea | biointerfaceresearch.comresearchgate.net |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives (M1-M6) | 5.21 x 10⁻³⁰ to 7.26 x 10⁻³⁰ | Urea | nih.gov |

This table presents data for structurally related benzimidazole and pyrazoline compounds to illustrate the NLO potential of this class of heterocycles. Specific NLO data for this compound was not available in the provided search results.

Reactivity and Reaction Mechanisms of 1 Benzyl 1h Pyrazol 5 4h One

Reactions at the Active Methylene (B1212753) Group (C-4 Position)

The C-4 position of the pyrazolone (B3327878) ring is an active methylene group, flanked by two carbonyl groups (in its tautomeric form), which imparts significant reactivity. This position is a primary site for condensation and addition reactions. The active methylene group is a key feature of 3-methyl-1H-pyrazol-5(4H)-one and is exploited for the synthesis of various functionalized structures. umich.edu

1-Benzyl-1H-pyrazol-5(4H)-one readily undergoes Knoevenagel condensation with various aldehydes and ketones at the C-4 position. These reactions are typically catalyzed by a base, such as piperidine (B6355638) or sodium acetate, and often carried out in a protic solvent like ethanol (B145695). bohrium.com The condensation results in the formation of 4-arylidene or 4-alkylidene derivatives. For instance, the reaction with aromatic aldehydes yields 4-arylidene-1-benzyl-1H-pyrazol-5(4H)-ones.

A study reported the synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones through a four-component condensation involving an aryl aldehyde, demonstrating the utility of this reaction in creating complex molecules. bohrium.com Similarly, condensation with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been documented. semanticscholar.org The use of solid acid catalysts like borate (B1201080) zirconia has also been shown to facilitate these condensations in aqueous media. semanticscholar.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| This compound | Aromatic Aldehyde | Piperidine/Ethanol | 4-Arylidene-1-benzyl-1H-pyrazol-5(4H)-one | |

| Ethyl Acetoacetate (B1235776), Selenosemicarbazide, Aryl Aldehyde | Phenacyl Bromide | Acetic Acid/Sodium Acetate | 4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | bohrium.com |

| 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Pyrazole-4-carbaldehyde | Borate Zirconia/Aqueous Medium | 4-Pyrazolylmethylenepyrazol-5-one | semanticscholar.org |

The active methylene group at C-4 is also susceptible to Mannich reactions. This three-component reaction involves an amine, formaldehyde (B43269) (or another aldehyde), and the active methylene compound, leading to the introduction of an aminomethyl group at the C-4 position. These reactions provide a pathway to various aminomethylated pyrazolone derivatives. nih.govijpsr.com

Furthermore, this compound is a valuable substrate in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step. bohrium.combeilstein-journals.org For example, a three-component reaction of 2-cyanobenzaldehyde, an amine, and 3-methyl-1H-pyrazol-5(4H)-one derivatives can yield isoindolin-1-imine analogues. umich.edu Another example is a four-component, one-pot synthesis of selenazolyl-pyrazolone derivatives. bohrium.com These MCRs are highly efficient and contribute to the generation of diverse molecular libraries.

Condensation Reactions with Aldehydes and Ketones

Electrophilic and Nucleophilic Reactions on the Pyrazolone Ring

The pyrazolone ring itself can participate in both electrophilic and nucleophilic reactions, although the reactivity is influenced by the substituents present. The pyrazole (B372694) nucleus is considered a π-excessive aromatic heterocycle, with electrophilic substitution typically occurring at the C-4 position. nih.gov However, when the C-4 position is already substituted, as in the case of 4-arylidene derivatives, electrophilic attack may occur at other positions. Nucleophilic attacks are generally directed towards positions 3 and 5 of the pyrazole ring. nih.gov

The presence of the benzyl (B1604629) group at the N1 position can influence the electron density and steric accessibility of the ring. Palladium-catalyzed direct arylation has been demonstrated at the C-5 position of N-protected pyrazoles, showcasing a method for C-C bond formation. rsc.org

Ring Transformations and Rearrangement Reactions

Pyrazolone derivatives can undergo ring transformation and rearrangement reactions under specific conditions. For instance, a researchgate.netacs.org-Wittig-type rearrangement has been observed in propargyl/allyl-oxy-pyrazolones, leading to the formation of novel spirocyclic compounds. nih.gov This reaction proceeds through a sequence of a Michael-type nucleophilic attack, cyclization, and subsequent rearrangement. nih.gov Such transformations are valuable for creating complex three-dimensional structures from simpler pyrazolone precursors.

Cycloaddition Reactions Involving the Pyrazolone Moiety

The pyrazolone ring system can participate in cycloaddition reactions. acs.orgresearchgate.net Specifically, [3+2] cycloaddition reactions are a common method for synthesizing pyrazole rings themselves. beilstein-journals.org For instance, 1,3-dipolar cycloaddition of diazo compounds with alkynes is a well-established route to pyrazoles. nih.govbeilstein-journals.org While these reactions typically form the pyrazole ring, derivatives of this compound can also be involved in subsequent cycloaddition processes to build more complex heterocyclic systems.

Mechanism of Action for Key Transformation Reactions

The key transformation reactions of this compound are governed by fundamental mechanistic principles of organic chemistry.

Condensation Reactions: The Knoevenagel condensation at the C-4 position proceeds through the formation of a carbanion (enolate) intermediate. A base abstracts a proton from the active methylene group, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.

Mannich Reaction: The mechanism of the Mannich reaction involves the initial formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde. The enol form of the pyrazolone then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the aminomethylated product. nih.gov

researchgate.netacs.org-Wittig Rearrangement: In the case of allyl-oxy-pyrazolones, the researchgate.netacs.org-Wittig rearrangement is a concerted pericyclic reaction. It involves a researchgate.netacs.org-sigmatropic shift where a deprotonated allylic ether rearranges, with the new C-C bond forming at the terminus of the allyl group and the C-O bond cleaving. nih.gov

Coordination Chemistry of 1 Benzyl 1h Pyrazol 5 4h One Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-benzyl-1H-pyrazol-5(4H)-one typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand, which can be synthesized through methods such as the benzylation of a pyrazolone (B3327878) precursor, acts as a coordinating agent towards the metal center. The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reactants, play a crucial role in determining the composition and structure of the resulting complex. unicam.itnih.gov

Commonly, the synthesis is carried out in solvents like ethanol (B145695) or methanol, where the ligand and the metal salt are mixed and stirred, often with heating, to facilitate the complexation reaction. nih.govresearchgate.net The resulting metal complexes can be isolated as precipitates and purified by recrystallization.

Characterization of these complexes is performed using a variety of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. researchgate.netresearchgate.net Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. researchgate.net

Table 1: General Synthetic and Characterization Data for Pyrazolone Metal Complexes

| Parameter | General Observation for Pyrazolone Complexes |

| Synthesis Method | Reaction of the ligand with a metal salt in a suitable solvent (e.g., ethanol, methanol). unicam.itresearchgate.net |

| Metal Salts | Chlorides, nitrates, or acetates of various transition metals. nih.govgrafiati.com |

| Characterization | Elemental Analysis, Molar Conductance, FT-IR, UV-Vis, NMR, and X-ray Diffraction. researchgate.netresearchgate.netresearchgate.net |

Note: This table provides a general overview based on related pyrazolone complexes, as specific data for this compound complexes is limited in the reviewed literature.

Ligand Binding Modes and Chelation Properties (e.g., Mono-, Bi-, Tridentate)

The this compound ligand possesses two potential donor atoms: the carbonyl oxygen at the 5-position and the nitrogen atom at the 2-position of the pyrazole (B372694) ring. This allows for several possible coordination modes. In its neutral form, the ligand can act as a monodentate donor through the carbonyl oxygen. Upon deprotonation, it can behave as a bidentate chelating agent, coordinating to a metal ion through both the carbonyl oxygen and the pyrazole nitrogen, forming a stable chelate ring. researchgate.net

The coordination behavior can be influenced by the presence of other substituents on the pyrazolone ring and the nature of the metal ion. unicam.it While this compound itself is typically expected to act as a monodentate or bidentate ligand, derivatives with additional functional groups can exhibit higher denticity. For instance, Schiff base derivatives of pyrazolones can act as tridentate ligands. unicam.itresearchgate.net

A review of the solid-state structures of 5-pyrazolone complexes indicates that the coordination behavior is diverse, with the C4-substituted derivatives being the most extensively studied due to their versatility. researchgate.net However, interest in N(1)-substituted pyrazolones, such as the title compound, is growing. researchgate.net

Spectroscopic (IR, UV-Vis, NMR, EPR) and X-ray Structural Studies of Metal Complexes

Spectroscopic methods are instrumental in elucidating the structure and bonding of metal complexes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=O stretching vibration. Upon coordination to a metal center, a shift in the frequency of this band to a lower wavenumber is typically observed, indicating the involvement of the carbonyl oxygen in the coordination. researchgate.net Changes in the C=N stretching vibrations of the pyrazole ring can also provide evidence of coordination through the nitrogen atom. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ion and charge transfer bands can be observed and are characteristic of the specific metal and its coordination environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the ligand and its complexes in solution. Coordination-induced shifts in the proton and carbon signals of the pyrazolone ring can confirm the binding of the ligand to the metal. nih.govacs.org For instance, shifts in the signals of the benzylic protons can be indicative of coordination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II), EPR spectroscopy can provide detailed information about the electronic structure and the environment of the metal center.

X-ray Structural Studies: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. nih.goviucr.org Although specific X-ray crystal structures for complexes of this compound were not found in the reviewed literature, studies on related pyrazolone complexes have revealed a variety of coordination geometries, including tetrahedral, square planar, and octahedral arrangements. researchgate.netgrafiati.comnih.gov

Table 2: Expected Spectroscopic Features of this compound Metal Complexes

| Spectroscopic Technique | Expected Observation upon Complexation |

| IR Spectroscopy | Shift of the C=O stretching vibration to lower frequency. researchgate.net |

| UV-Vis Spectroscopy | Appearance of d-d transition and charge transfer bands. researchgate.net |

| NMR Spectroscopy | Coordination-induced shifts in the pyrazolone and benzyl (B1604629) proton signals. nih.govacs.org |

Note: This table is based on general observations for pyrazolone complexes due to the limited specific data for the title compound's complexes.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical studies, often employing Density Functional Theory (DFT), are used to gain deeper insights into the nature of metal-ligand bonding and the stability of the resulting complexes. unicam.itmdpi.com These computational methods can be used to calculate the optimized geometries of the complexes, the bond energies, and the electronic structures. unicam.it

Potential Applications of Metal Complexes in Catalysis or Materials Science

Metal complexes of pyrazolone-based ligands have shown promise in various fields, including catalysis and materials science. researchgate.net The catalytic activity of these complexes has been explored in reactions such as oxidation and polymerization. researchgate.net For instance, some pyrazolone complexes have been investigated as catalysts for the synthesis of organic compounds. researchgate.net

In the realm of materials science, the luminescent properties of some pyrazolone metal complexes make them potential candidates for applications in optical devices. researchgate.net Furthermore, the ability of these ligands to form stable complexes with a variety of metals suggests their potential use in the development of new functional materials. evitachem.com However, specific applications for metal complexes of this compound in these areas have not been extensively reported and represent an area for future research.

Medicinal Chemistry and Biological Activity Studies of 1 Benzyl 1h Pyrazol 5 4h One Derivatives

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 1-benzyl-1H-pyrazol-5(4H)-one derivatives, these investigations have been crucial in identifying key structural features and guiding the synthesis of more potent and selective agents. nih.gov